6-bromo-8aH-2,7-naphthyridin-1-one
Description
6-Bromo-8aH-2,7-naphthyridin-1-one is a brominated heterocyclic compound belonging to the naphthyridine family. Its core structure comprises a bicyclic aromatic system fused with a lactam moiety (1-one group). The bromine substituent at the 6-position enhances its reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-8aH-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4,6H |
InChI Key |
XVVIHKQQGFZHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CC2C(=O)N=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8aH-2,7-naphthyridin-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with bromoacetyl bromide followed by cyclization can yield the desired compound . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom into the naphthyridine core .
Industrial Production Methods
Industrial production of 6-bromo-8aH-2,7-naphthyridin-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8aH-2,7-naphthyridin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted naphthyridine, while oxidation can produce a naphthyridine oxide .
Scientific Research Applications
6-Bromo-8aH-2,7-naphthyridin-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-bromo-8aH-2,7-naphthyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Key Properties (Inferred from Structural Analogues):
- Molecular Formula: Likely C₈H₅BrN₂O (based on naphthyridinone core with bromine substitution).
- Molecular Weight : ~229.0 g/mol (calculated from analogues).
- Melting Point : Expected to exceed 250°C, as seen in structurally related tribrominated naphthol derivatives .
- Reactivity : The bromine atom at the 6-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the lactam group participates in hydrogen bonding and coordination chemistry .
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 6-bromo-8aH-2,7-naphthyridin-1-one and key analogues:
Detailed Analysis:
Structural Differences :
- Bromine Position : Unlike 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, which has bromine at C3 , the target compound’s bromine at C6 directs electrophilic substitution to distinct positions, altering regioselectivity in reactions.
- Saturation : The 8aH designation in the target compound suggests partial saturation of the bicyclic system, contrasting with fully unsaturated analogues like 2,7-naphthyridin-1(2H)-one .
Reactivity: The parent compound 2,7-naphthyridin-1(2H)-one lacks bromine, limiting its direct utility in cross-coupling reactions. Bromination introduces versatility; for example, 6-bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one is used in synthesizing kinase inhibitors via palladium-catalyzed couplings . Brominated derivatives (e.g., 5-bromo-1,6-naphthyridin-2(1H)-one) exhibit enhanced stability in acidic conditions compared to non-halogenated counterparts, as seen in bromination reactions under sulfuric acid .
Thermal Properties :
- The parent compound 2,7-naphthyridin-1(2H)-one melts at 255–262°C , while brominated analogues are expected to have higher melting points due to increased molecular weight and halogen bonding.
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